1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
2-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Evaluated for hypotensive capabilities.
Uniqueness
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole stands out due to its unique combination of substituents and the resulting biological activities. Its specific structure allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H26N4O2S |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-4-methyl-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H26N4O2S/c1-6-27-19(5)22(15-25-27)31(29,30)28-24(21-13-9-17(3)10-14-21)18(4)23(26-28)20-11-7-16(2)8-12-20/h7-15H,6H2,1-5H3 |
InChI Key |
GATSQRLDJIXDCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2C(=C(C(=N2)C3=CC=C(C=C3)C)C)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.